molecular formula C16H18O5 B15289783 [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate

[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate

Cat. No.: B15289783
M. Wt: 290.31 g/mol
InChI Key: UDUOWNHLVMDEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by its tetrahydrofuro[2,3-d][1,3]dioxol ring system, which is fused with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzoate group is then introduced via esterification reactions using benzoic acid or its derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new pharmaceuticals .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate stands out due to its unique combination of the tetrahydrofuro[2,3-d][1,3]dioxol ring system and the benzoate group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

(2,2-dimethyl-6-methylidene-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate

InChI

InChI=1S/C16H18O5/c1-10-12(19-15-13(10)20-16(2,3)21-15)9-18-14(17)11-7-5-4-6-8-11/h4-8,12-13,15H,1,9H2,2-3H3

InChI Key

UDUOWNHLVMDEGT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)OC(C2=C)COC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.